molecular formula C18H18N2O4 B5126800 N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide

N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide

Cat. No. B5126800
M. Wt: 326.3 g/mol
InChI Key: DQJPYJWEBAKQMT-GHRIWEEISA-N
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Description

N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide, also known as ANPA, is a chemical compound that has been widely used in scientific research for various purposes. This compound belongs to the family of acrylamide derivatives and has been synthesized through different methods.

Mechanism of Action

N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide inhibits the activity of enzymes by binding to their active site and forming a covalent bond with the catalytic residue. This covalent bond prevents the enzyme from carrying out its function, leading to the inhibition of enzyme activity. N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been reported to inhibit the activity of various enzymes, including serine proteases, cysteine proteases, tyrosine kinases, and protein phosphatases.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been reported to have different biochemical and physiological effects depending on the enzyme or protein that it inhibits. For example, N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been shown to inhibit the activity of caspases, which are involved in the process of programmed cell death or apoptosis. N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has also been shown to inhibit the activity of tyrosine kinases, which are involved in signal transduction pathways and cell proliferation. Moreover, N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been reported to inhibit the activity of protein phosphatases, which are involved in the regulation of various cellular processes, including cell cycle progression and gene expression.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has several advantages for lab experiments, including its high purity and stability, its ability to inhibit the activity of various enzymes, and its use as a substrate for the detection of enzyme activity. However, N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has several potential future directions, including its use as a tool for studying the mechanism of action of different enzymes and proteins, its use as a substrate for the detection of enzyme activity in high-throughput screening assays, and its use as a therapeutic agent for the treatment of diseases that are associated with the dysregulation of enzyme activity. Moreover, N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide can be modified to improve its selectivity and potency towards specific enzymes or proteins, which can expand its applications in scientific research and drug discovery.
Conclusion:
In conclusion, N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide is a chemical compound that has been widely used in scientific research for various purposes. It can be synthesized through different methods and has been reported to inhibit the activity of various enzymes and proteins. N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its potential toxicity. N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has several potential future directions, including its use as a tool for studying the mechanism of action of different enzymes and proteins, its use as a substrate for the detection of enzyme activity, and its use as a therapeutic agent for the treatment of diseases.

Synthesis Methods

N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide can be synthesized through different methods, including the reaction of 3-nitrobenzaldehyde with N-(2-methoxyethyl)phenylacetamide in the presence of a catalyst. Another method involves the reaction of 3-nitrobenzaldehyde with N-(2-methoxyethyl)aniline in the presence of a base. These methods have been reported to yield N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide with high purity and yield.

Scientific Research Applications

N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been widely used as a tool for studying the mechanism of action of different enzymes and proteins. It has been reported to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has also been used as a substrate for the detection of enzyme activity, as it can be cleaved by enzymes to produce a fluorescent or colorimetric signal. Moreover, N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been used as a probe for studying protein-protein interactions, as it can bind to specific proteins and modulate their activity.

properties

IUPAC Name

(E)-N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-24-11-10-19-18(21)17(15-7-3-2-4-8-15)13-14-6-5-9-16(12-14)20(22)23/h2-9,12-13H,10-11H2,1H3,(H,19,21)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJPYJWEBAKQMT-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2-methoxyethyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide

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